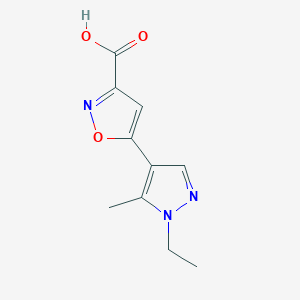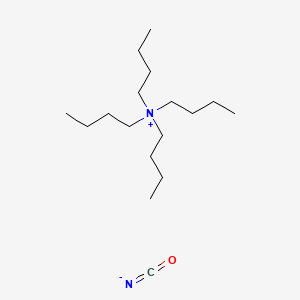
5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid
Descripción general
Descripción
5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.22 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to an isoxazole ring via a carbon atom. The pyrazole ring carries an ethyl and a methyl group, while the isoxazole ring carries a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrazole compounds are known for their versatility in chemical reactions. They are often used as scaffolds in the synthesis of bioactive chemicals .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 221.22 . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Structural Diversity in Coordination Polymers
Research has demonstrated the synthesis and structural diversity of d10 metal coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, related to the chemical structure of interest. These polymers, through coordination with Zn(II) and Cd(II) ions, exhibit unique chiral and achiral coordination frameworks. The structural features include 1D coordination chains and 2D coordination layers, highlighting the ligands' versatility in forming complex structures with potential applications in materials science and catalysis (Cheng et al., 2017).
Structural and Spectral Investigations
The compound 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, related to the core structure , has been the subject of comprehensive structural and spectral investigations. The combination of experimental and theoretical studies offers insights into the compound's electronic structure, providing a basis for exploring its potential in electronic materials and drug design (Viveka et al., 2016).
Novel Comenic Acid Derivatives for Chemotherapy
Research into comenic acid derivatives containing isoxazole and isothiazole moieties, synthesized for use in conjunction with chemotherapy drugs, demonstrates the chemical's potential in enhancing anticancer treatments. The synergistic effects observed with these derivatives suggest a promising avenue for the development of more effective chemotherapy regimens (Kletskov et al., 2018).
Analgesic and Anti-inflammatory Applications
Studies have synthesized 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters to investigate their analgesic and anti-inflammatory properties. The research identified compounds with significant activity and mild ulcerogenic potential, indicating potential for developing new therapeutic agents (Gokulan et al., 2012).
Antimicrobial and Antioxidant Activities
Pyrazole derivatives have been evaluated for their antimicrobial and antioxidant activities, revealing a structure-activity relationship that underscores the versatility of pyrazole-based compounds in designing new pharmaceuticals with enhanced biological activities (Govindaraju et al., 2012).
Propiedades
IUPAC Name |
5-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-13-6(2)7(5-11-13)9-4-8(10(14)15)12-16-9/h4-5H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZFVKOUEQVVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NO2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424452 | |
| Record name | 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid | |
CAS RN |
957487-32-0 | |
| Record name | 5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957487-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[Methyl(prop-2-enyl)amino]ethanol](/img/structure/B1599160.png)
![3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1599161.png)





